molecular formula C19H15N3OS3 B2577879 2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034432-99-8

2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2577879
CAS No.: 2034432-99-8
M. Wt: 397.53
InChI Key: ISJAGDIJXVAMOA-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene-pyridine structure via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzo[d]thiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The thiophene-pyridine structure can be synthesized separately through various methods, including cross-coupling reactions.

The final step involves the coupling of the benzo[d]thiazole moiety with the thiophene-pyridine structure via an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe for studying biological systems, particularly those involving sulfur-containing compounds.

    Medicine: There is potential for this compound to be developed as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: The compound could be used in the development of new materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is not fully understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in oxidative stress or inflammation pathways. The compound may also interact with cellular membranes or other macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-ylthio)acetamide: This compound is similar in structure but lacks the thiophene-pyridine moiety.

    N-(2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide: This compound contains the thiophene-pyridine moiety but lacks the benzo[d]thiazole structure.

Uniqueness

The uniqueness of 2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide lies in its combination of the benzo[d]thiazole and thiophene-pyridine structures. This combination may confer unique properties, such as enhanced stability or specific interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a novel derivative featuring a benzothiazole moiety, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N3OS3C_{19}H_{15}N_{3}OS_{3} with a molecular weight of 397.5 g/mol . The structure incorporates functional groups that are pivotal for its biological interactions, particularly the benzothiazole and thiophene rings.

PropertyValue
Molecular FormulaC₁₉H₁₅N₃OS₃
Molecular Weight397.5 g/mol
CAS Number2034432-99-8

Antimicrobial Activity

Recent studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentrations (MICs) for these compounds were notably low, suggesting high potency.

Table: Antimicrobial Activity of Related Benzothiazole Derivatives

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

This data highlights the potential of benzothiazole derivatives in developing new antimicrobial agents, especially against resistant strains .

Antiviral Activity

Benzothiazole derivatives have also been explored for their antiviral properties. For instance, compounds containing similar structural motifs were tested against viral targets and demonstrated significant activity at low concentrations. The compound's ability to inhibit viral replication could be attributed to its interaction with viral proteins or host cell mechanisms .

Neuroprotective Effects

Research into the neuroprotective effects of benzothiazole derivatives has revealed their potential in treating neurodegenerative diseases. Compounds with similar structures have shown efficacy in reducing neuronal injury in models of ischemia/reperfusion injury. The mechanisms involved may include antioxidant activity and modulation of ion currents in neurons .

Case Study: Neuroprotective Activity

In a study evaluating the neuroprotective effects of benzothiazole derivatives, selected compounds were tested for their ability to scavenge reactive oxygen species (ROS). Compounds demonstrated significant protective effects against oxidative stress, indicating their potential as therapeutic agents in neurodegenerative conditions .

The biological activity of This compound may involve several mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
  • Interaction with DNA/RNA : Some derivatives can intercalate into nucleic acids, disrupting replication processes.
  • Modulation of Cell Signaling Pathways : Benzothiazole derivatives may influence signaling pathways related to inflammation and cell survival.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS3/c23-18(12-25-19-22-15-3-1-2-4-17(15)26-19)21-10-13-5-7-20-16(9-13)14-6-8-24-11-14/h1-9,11H,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJAGDIJXVAMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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